(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol
Description
®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C13H16BrF2NO2 |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C13H16BrF2NO2/c1-11(2)6-12(17,13(15,16)7-18)9-5-8(14)3-4-10(9)19-11/h3-5,18H,6-7,17H2,1-2H3/t12-/m1/s1 |
InChI Key |
KWOOHRDCZZTZQS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(C[C@@](C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps may include:
Bromination: Introduction of the bromine atom into the chroman ring.
Amination: Introduction of the amino group.
Fluorination: Introduction of the difluoroethanol moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated products.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
In biological research, the compound may be investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine
The compound could be explored for its therapeutic potential, including its activity against specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol: can be compared with other chroman derivatives, such as:
Uniqueness
The uniqueness of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.
Biological Activity
(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic compound with a complex structure that shows promise in various biological applications. Its unique chroman backbone and the presence of functional groups such as amino and difluoroethanol contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 414.67 g/mol. The structural features include:
- Amino group : Contributes to interaction with biological targets.
- Bromine atoms : Enhance reactivity and may influence biological activity.
- Difluoroethanol moiety : Imparts unique chemical properties that can affect solubility and interaction with biomolecules.
Preliminary studies suggest that this compound interacts with various biological macromolecules, including receptors involved in neurotransmission and cell signaling pathways. The compound's structural similarities to known pharmacological agents indicate potential anti-inflammatory and analgesic properties.
Interaction Studies
Interaction studies have revealed that compounds with similar structures can modulate ion channels and receptors. For instance:
- Potassium Channels : Analogous compounds have shown inhibitory effects on potassium channels like SLACK (Sodium-Activated Potassium Channel), suggesting a similar activity for this compound .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
| Analgesic | May provide pain relief by acting on pain pathways in the nervous system. |
| Neuroprotective | Possible protective effects on neuronal cells against oxidative stress. |
Case Studies
- In Vitro Studies : In vitro assays using cell lines have demonstrated that compounds structurally similar to this compound can significantly inhibit the activity of specific ion channels. For example, one study found that a related compound inhibited SLACK channels with an IC50 value ranging from 221 nM to 1768 nM .
- Animal Models : Animal studies have indicated that similar compounds can reduce inflammation in models of arthritis and neuropathic pain, supporting the potential therapeutic applications of this compound in treating chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
